4-[2-(5-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoic acid
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Overview
Description
4-[2-(5-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoic acid is a complex organic compound that features a pyridine ring fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoic acid typically involves a multi-step process. One common method includes the condensation of 5-methyl-2-oxo-1,2-dihydropyridine with acetic anhydride to form an intermediate, which is then reacted with 4-aminobenzoic acid under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a catalyst such as zinc chloride in an ethanol solvent at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[2-(5-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or alkyl halides in polar solvents.
Major Products
The major products formed from these reactions include various carboxylic acids, reduced amides, and substituted benzoic acid derivatives .
Scientific Research Applications
4-[2-(5-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2-(5-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile: Known for its use as a noncompetitive AMPA receptor antagonist.
(4-Methyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid: Another pyridine derivative with potential biological activity.
Uniqueness
4-[2-(5-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyridine ring with a benzoic acid moiety allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-[[2-(5-methyl-2-oxopyridin-1-yl)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-2-7-14(19)17(8-10)9-13(18)16-12-5-3-11(4-6-12)15(20)21/h2-8H,9H2,1H3,(H,16,18)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRBULQDALAGNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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